

Human Exposure Pathways to Perfluorononanesulfonic Acid: A Technical Guide

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Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononanoic acid (PFNA), a nine-carbon perfluoroalkyl carboxylic acid (PFCA), is a member of the broader class of per- and polyfluoroalkyl substances (PFAS). These synthetic chemicals are characterized by their extreme persistence in the environment and in biological systems, including humans. PFNA has been utilized in the production of fluoropolymers, non-stick coatings, and as a surfactant in various industrial applications. Due to its widespread use and resistance to degradation, PFNA is now a ubiquitous environmental contaminant, leading to measurable human exposure and raising significant public health concerns. This technical guide provides a comprehensive overview of the primary human exposure pathways to PFNA, summarizes quantitative exposure data, details relevant experimental protocols for its detection, and explores the molecular signaling pathways it perturbs.

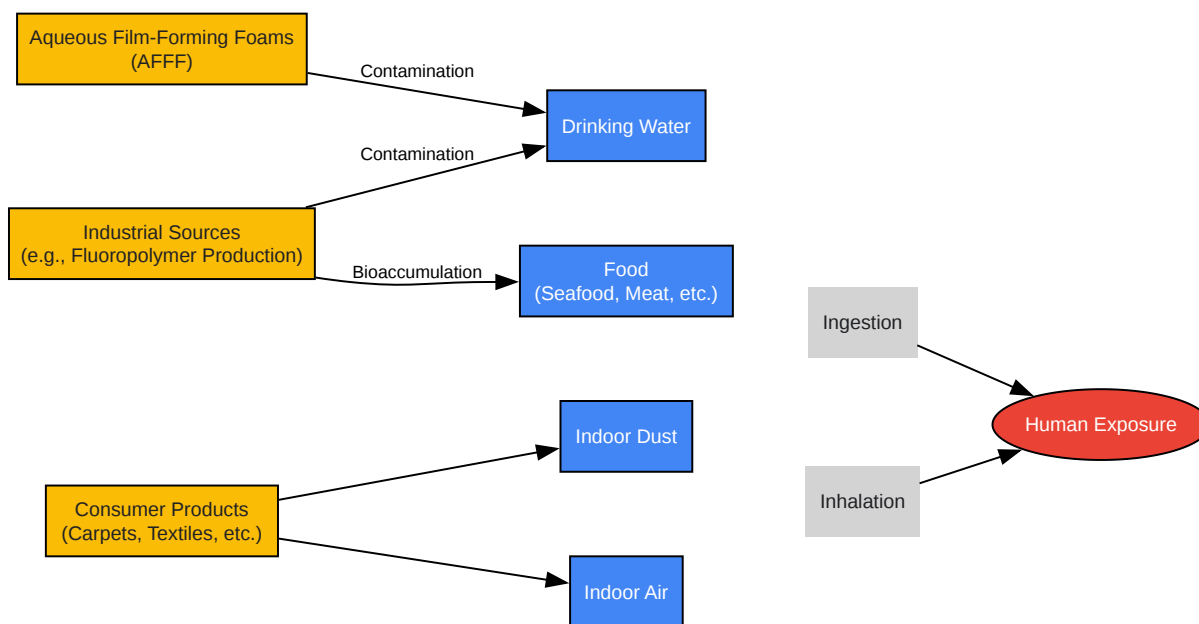
Human Exposure Pathways to PFNA

Human exposure to PFNA occurs through multiple pathways, with ingestion and inhalation being the most significant. Dermal absorption is generally considered a minor route of exposure for the general population.

- Ingestion: This is the primary route of exposure to PFNA.

- Drinking Water: Contamination of public and private water supplies is a major source of exposure, particularly in communities near industrial facilities that manufactured or used PFAS, military bases where aqueous film-forming foams (AFFF) were used for firefighting, and wastewater treatment plants.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Food: PFNA can accumulate in the food chain. Seafood, in particular, has been identified as a significant dietary source of PFNA.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Other food items, including meat and dairy products, can also contribute to PFNA intake.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Food Packaging: While less characterized for PFNA specifically, PFAS are known to be used in food packaging to provide grease and water resistance, and migration into food can occur.
- Inhalation: Indoor environments can be a source of chronic, low-level exposure to PFNA.
 - Indoor Dust: PFNA is found in household dust, originating from consumer products such as stain-resistant carpets and textiles, and waterproofed apparel.[\[11\]](#)[\[12\]](#)[\[13\]](#) Ingestion of dust, particularly by children, contributes to overall exposure.
 - Indoor Air: Volatile precursors to PFNA and PFNA itself can be present in indoor air, though this is considered a smaller contribution to overall exposure compared to dust ingestion.[\[14\]](#)[\[15\]](#)
- Dermal Contact: Absorption of PFNA through the skin is generally considered to be a less significant pathway of exposure for the general population.

Below is a diagram illustrating the primary human exposure pathways to PFNA.



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Figure 1: Primary human exposure pathways to PFNA.

Quantitative Data on PFNA Exposure

The following tables summarize quantitative data on PFNA concentrations in human biomonitoring studies and various environmental media.

Table 1: PFNA Concentrations in Human Serum/Plasma

| Population/Location | Sample Type | N | Geometric Mean (ng/mL) | Range (ng/mL) | Year of Collection | Citation |
|------------------------------------|----------------|-----|------------------------|---------------|--------------------|----------------------|
| U.S. General Population (NHANES) | Serum | 165 | 0.44 | - | 2013-2014 | [16] |
| Paulsboro, NJ (Contaminated Water) | Serum | 165 | 1.7 | - | Post-remediation | [16] |
| Atlanta, GA, USA | Serum | 20 | - | 1.3 - 4.4 | 2003 | [17] |
| Poland | Blood | - | 0.61 | 0.03 - 1.5 | 2006 | [17] |
| Norway (High Fish Consumers) | Serum | 35 | 1.5 | 0.56 - 4.6 | - | [17] |
| Sri Lanka (Urban/Rural) | Serum | - | 0.47 | - | 2005 | [18] |
| Matched Maternal-Infant Pairs | Maternal Serum | 123 | 0.40 | - | 2012 | [19] |
| Matched Maternal-Infant Pairs | Cord Serum | 123 | 0.16 | - | 2012 | [19] |
| Taiwanese Children | Serum | - | - | <0.03 - 11 | - | [20] |

Table 2: PFNA Levels in Drinking Water

| Location | Regulation Type | Concentration (ppt or ng/L) | Notes | Citation |
|---------------|------------------|-----------------------------|-----------------------|----------------------|
| Michigan | MCL | 6 | - | [3] |
| New Hampshire | MCL | 11 | - | [3] |
| New Jersey | MCL | 13 | - | [3] |
| Massachusetts | MCL | 20 | Sum of 6 PFAS | [1] |
| Vermont | MCL | 20 | Sum of 5 PFAS | [2] |
| Maine | Interim Standard | 20 | Sum of 6 PFAS | [2] |
| Ohio | Guidance | 21 | - | [1] |
| Oregon | Guidance | 30 | Sum of 4 PFAS | [1] |
| Colorado | Guidance | 70 | Sum of 3 PFAS | [2] |
| U.S. EPA | MCL | 10 | Final rule April 2024 | [21] |

Table 3: PFNA Concentrations in Food Items

| Food Item | Concentration (µg/kg or ng/g) | Location | Year of Collection | Citation |
|--------------------------|---|-----------------------|--------------------|----------------------|
| Fish Sticks | 0.05 | U.S. Market | - | [4] |
| Seafood (general) | Associated with increased serum PFNA | U.S. Adolescents | - | [5] |
| Fish (various species) | Mean ΣPFAS in fillets: 6.2-12.7 ng/g | Charleston Harbor, SC | - | [7] |
| Catfish | Associated with increased serum PFNA | U.S. (NHANES) | - | [6] |
| Crab | Associated with increased serum PFNA | U.S. (NHANES) | - | [6] |
| Clams | Associated with increased serum PFNA | U.S. (NHANES) | - | [6] |
| Shrimp | Associated with increased serum PFNA | U.S. (NHANES) | - | [6] |
| Cow's Milk (Poland) | Lower-bound sum of 4 PFAS: 0.0008 µg/kg | Poland | 2023 | [8] |
| Baby Food/Infant Formula | LOQ: 0.01 µg/kg | - | 2025 | [22] |
| Meat | LOQ: 0.1 µg/kg | - | 2025 | [22] |

Table 4: PFNA Concentrations in Indoor Environments

| Medium | Median Concentration (ng/g) | Maximum Concentration (ng/g) | Location | Citation |
|-------------|--|------------------------------|-----------------------------|----------|
| House Dust | - | - | U.S. Homes | [11] |
| House Dust | - | - | North American Homes | [13] |
| House Dust | - | - | 8 Impacted U.S. Communities | [12] |
| Medium | Concentration (pg/m ³) (Mean, Range) | Location | Citation | |
| Outdoor Air | 0.11 (ND - 0.46) | Karachi, Pakistan | [15] | |

Experimental Protocols for PFNA Analysis

The accurate quantification of PFNA in biological and environmental matrices is critical for exposure assessment. The standard method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often preceded by solid-phase extraction (SPE) for sample cleanup and concentration.

Analysis of PFNA in Human Serum

The following protocol is a synthesized representation of methods described in the scientific literature for the analysis of PFNA in human serum.[23][24][25]

3.1.1 Sample Preparation: Solid-Phase Extraction (SPE)

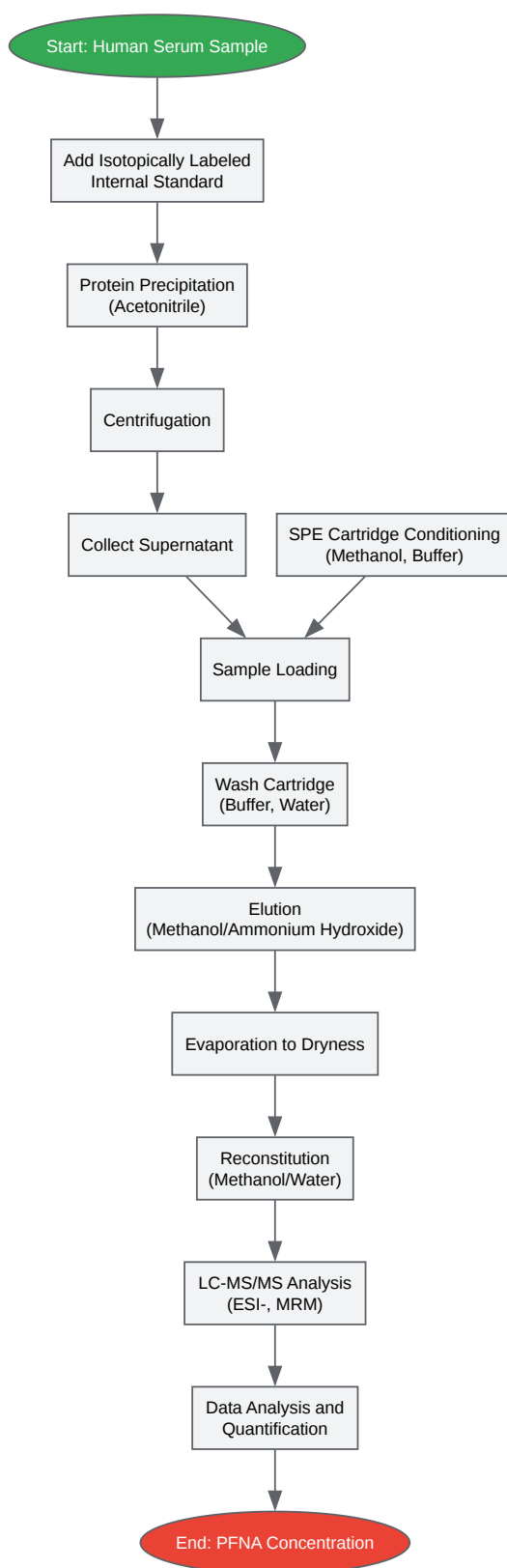
- Sample Pretreatment:
 - To a 100 µL human serum sample, add an internal standard solution containing isotopically labeled PFNA (e.g., ¹³C₅-PFNA).
 - Disrupt protein binding by adding 300 µL of acetonitrile. Vortex for 60 seconds.

- Centrifuge the sample at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- SPE Cartridge Conditioning:
 - Use a weak anion exchange (WAX) SPE cartridge (e.g., 2 mg sorbent).
 - Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of 100 mM pH 7 phosphate buffer.[\[24\]](#)
- Sample Loading:
 - Load the supernatant from the pretreated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[\[24\]](#)
- Washing:
 - Wash the cartridge with 1 mL of 100 mM pH 7 phosphate buffer, followed by 1 mL of ultrapure water to remove interferences.[\[24\]](#)
 - Dry the cartridge under vacuum for 5 minutes.[\[24\]](#)
- Elution:
 - Elute the PFNA from the cartridge using 2.5 mL of a 98:2 methanol:ammonium hydroxide solution.[\[24\]](#)
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 55°C.[\[24\]](#)
- Reconstitution:
 - Reconstitute the dried extract in 100 µL of a 96:4 methanol:water solution for LC-MS/MS analysis.[\[24\]](#)

3.1.2 LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - LC System: ACQUITY UPLC I-Class PLUS or equivalent.[23]
 - Analytical Column: ACQUITY UPLC HSS T3 2.1 mm x 100 mm, 1.8 µm or equivalent.[23]
 - Mobile Phase A: Water with a suitable buffer (e.g., 2 mM ammonium acetate).
 - Mobile Phase B: Methanol.
 - Gradient: A suitable gradient to separate PFNA from other PFAS and matrix components.
 - Flow Rate: Typically 0.3-0.5 mL/min.
 - Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry (MS/MS):
 - MS System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer. [23]
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - PFNA: Precursor ion (Q1) m/z 463 → Product ion (Q3) m/z 419.
 - ¹³C₅-PFNA (Internal Standard): Appropriate precursor and product ions.
 - Instrument Parameters: Optimize cone voltage and collision energy for maximum sensitivity for each transition.

The workflow for a typical PFNA analysis is depicted in the diagram below.



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Figure 2: Workflow for the analysis of PFNA in human serum.

Signaling Pathways Affected by PFNA

PFNA is known to be an agonist of the peroxisome proliferator-activated receptors (PPARs), specifically PPAR α and PPAR γ . PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. They play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[\[26\]](#)[\[27\]](#)[\[28\]](#)

Mechanism of Action:

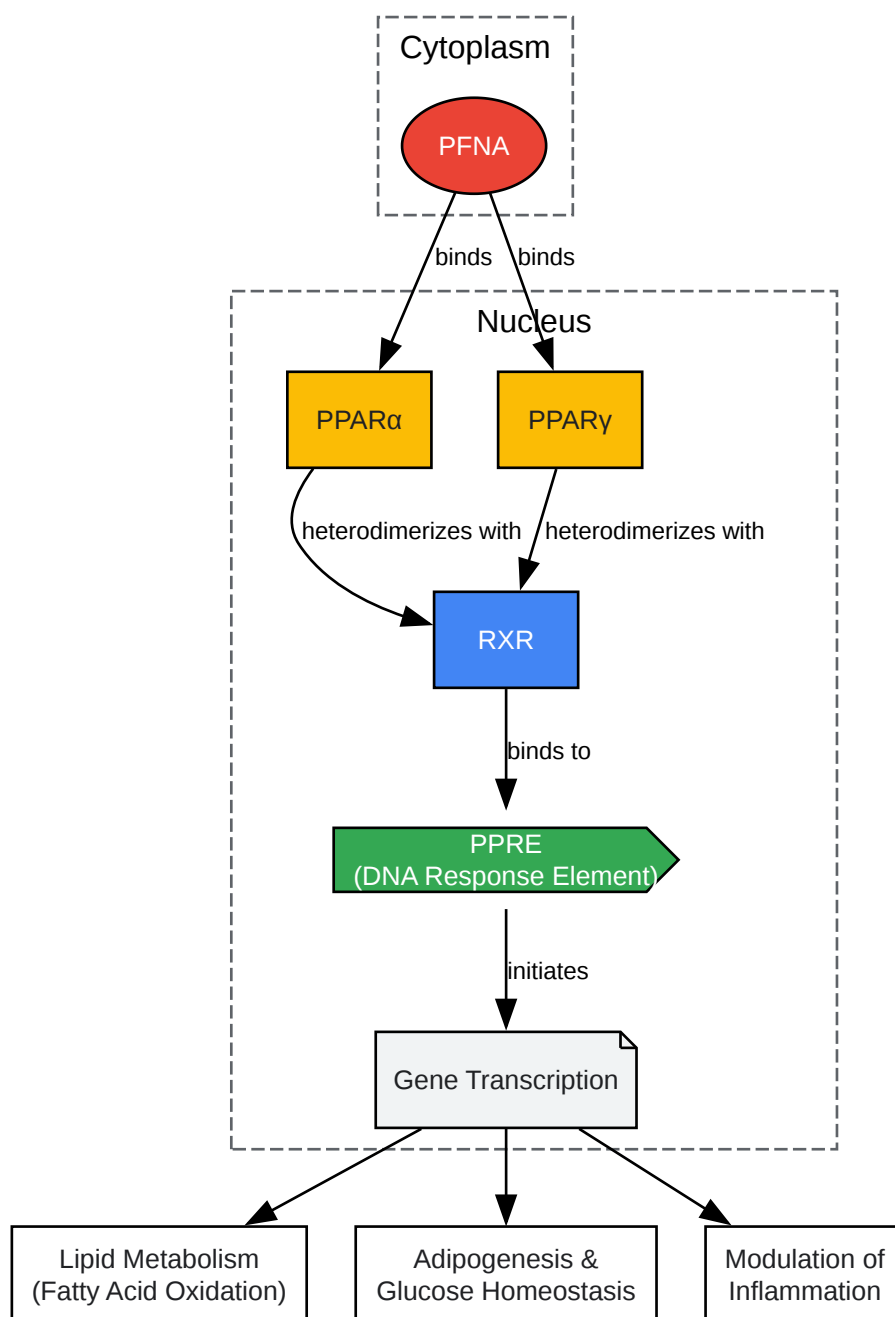
- **Ligand Binding:** PFNA enters the cell and binds to the ligand-binding domain of PPAR α or PPAR γ in the cytoplasm or nucleus.
- **Heterodimerization:** Upon ligand binding, the PPAR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).
- **PPRE Binding:** This PPAR-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.
- **Gene Transcription:** The binding of the heterodimer to the PPRE recruits co-activator proteins, which then initiate the transcription of downstream target genes.

Downstream Effects:

- **PPAR α Activation:** Primarily expressed in the liver, kidney, heart, and skeletal muscle, PPAR α is a major regulator of lipid catabolism. Activation by PFNA can lead to:
 - Increased fatty acid uptake and oxidation.
 - Regulation of lipoprotein metabolism.
 - Modulation of inflammatory responses.[\[26\]](#)[\[29\]](#)
- **PPAR γ Activation:** Highly expressed in adipose tissue, PPAR γ is a key regulator of adipogenesis (fat cell formation), lipid storage, and insulin sensitivity.[\[30\]](#)[\[31\]](#) Activation by PFNA may influence:
 - Adipocyte differentiation.

- Glucose homeostasis.
- Inflammatory processes.

The signaling pathway for PFNA-mediated PPAR activation is illustrated below.



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Figure 3: PFNA-mediated PPAR signaling pathway.

Conclusion

Human exposure to Perfluorononanoic acid is widespread and occurs through various pathways, with the ingestion of contaminated food and water being the most significant. The presence of PFNA in indoor environments also contributes to the overall body burden. The long biological half-life of PFNA leads to its accumulation in the human body, and its ability to activate nuclear receptors like PPAR α and PPAR γ suggests a potential for disruption of key metabolic and inflammatory pathways. Continued biomonitoring, a deeper understanding of dietary exposure sources, and further research into the toxicological effects of chronic, low-level PFNA exposure are essential for protecting public health. The analytical methods and pathway information provided in this guide serve as a foundational resource for professionals in research and drug development engaged in the study of PFAS.

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